molecular formula C13H11NO2S B1375906 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 1394042-51-3

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1375906
CAS No.: 1394042-51-3
M. Wt: 245.3 g/mol
InChI Key: LTEWOOZGTYKUIH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its aromatic properties due to the presence of sulfur and nitrogen atoms. This compound has garnered interest in various fields due to its potential biological and chemical applications .

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of targets, suggesting that 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may also interact with multiple targets.

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents may affect its distribution in the body and its interaction with biological targets . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of certain enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the activation or inhibition of enzymatic activities, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the expression of genes involved in inflammatory responses and apoptosis . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the compound may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its biological activity . In some cases, the degradation products may also exhibit biological activity. Long-term exposure to this compound has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the species and the route of administration. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted through urine or bile. These metabolic pathways can influence the compound’s bioavailability and duration of action. Additionally, this compound may affect metabolic flux and the levels of certain metabolites, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect mitochondrial function. The subcellular localization of this compound can influence its ability to modulate cellular processes and determine its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted benzaldehydes with thiourea, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of solvents like methanol and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups .

Scientific Research Applications

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid
  • 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
  • 4-Methyl-1,3-thiazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions .

Properties

IUPAC Name

2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWOOZGTYKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229629
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-51-3
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
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Reactant of Route 6
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